Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The presence of the trimethoxyphenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for purification and analysis further enhances the efficiency of the production process .
Chemical Reactions Analysis
Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yields .
Scientific Research Applications
Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in binding to active sites of enzymes and receptors, leading to the modulation of biological activities . For instance, it inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Additionally, it interacts with proteins involved in apoptosis and ER stress, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives such as:
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Compared to these compounds, Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits enhanced pharmacological properties due to the presence of the trimethoxyphenyl group, which increases its binding affinity and specificity towards molecular targets .
Properties
Molecular Formula |
C20H26N4O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c1-6-7-8-29-19(25)17-12(2)23-20-21-11-22-24(20)18(17)13-9-15(27-4)16(28-5)10-14(13)26-3/h9-11,18H,6-8H2,1-5H3,(H,21,22,23) |
InChI Key |
OLOPKDWXSFEKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3OC)OC)OC)C |
Origin of Product |
United States |
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